Bis(2-(triphenylphosphoranyl)ethyl) ether
Description
Bis(2-(triphenylphosphoranyl)ethyl) ether is a phosphorus-containing ether compound characterized by two ethyl chains, each substituted with a triphenylphosphoranyl group (PPh₃). Its molecular formula is C₃₈H₃₄OP₂, with a molecular weight of approximately 600 g/mol.
Properties
CAS No. |
5368-62-7 |
|---|---|
Molecular Formula |
C40H38OP2+2 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium |
InChI |
InChI=1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2 |
InChI Key |
NJBGGFGJVQAWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCOCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(triphenylphosphoranyl)ethyl) ether typically involves the reaction of triphenylphosphine with an appropriate ethyl ether derivative under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(triphenylphosphoranyl)ethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-(triphenylphosphoranyl)ethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(2-(triphenylphosphoranyl)ethyl) ether involves its ability to interact with various molecular targets through its phosphoranyl groups. These interactions can lead to the formation of stable complexes with metals and other electrophiles, facilitating catalytic processes and other chemical transformations . The pathways involved often include single-electron transfer (SET) reactions and radical generation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO)
- Molecular Formula : C₃₆H₂₈OP₂
- Molecular Weight : 538.57 g/mol
- Key Features: Contains diphenylphosphino groups attached to a phenyl ether backbone, oxidized to phosphine oxide.
- Applications : Widely used in organic light-emitting diodes (OLEDs) and as a ligand in catalysis due to its strong electron-donating capacity .
- Contrast : Unlike Bis(2-(triphenylphosphoranyl)ethyl) ether, DPEPO features aromatic rings directly bonded to phosphorus, enhancing rigidity and π-conjugation. This structural difference impacts solubility (DPEPO is less polar) and thermal stability .
Ethyl (Triphenylphosphoranylidene)acetate
- Molecular Formula : C₂₂H₂₁O₂P
- Molecular Weight : 348.37 g/mol
- Key Features : A ylide (phosphoranylidene) structure with an ester group.
- Applications : Common in Wittig reactions for alkene synthesis, leveraging the reactive ylide moiety .
- Contrast : The ylide structure (P=C bond) in this compound contrasts with the ether-linked PPh₃ groups in this compound. This results in higher reactivity but lower stability under ambient conditions .
Bis(2-(2-methoxyethoxy)ethyl) ether
- Molecular Formula : C₁₀H₂₂O₅
- Molecular Weight : 222.28 g/mol
- Key Features : A glycol ether with methoxyethoxy substituents.
- Applications : Used as a solvent or surfactant due to its water miscibility and low toxicity .
- Contrast : The absence of phosphorus and presence of oxygen-rich groups make it more hydrophilic compared to this compound, which is likely soluble only in organic solvents .
Physical and Chemical Properties
Toxicity and Environmental Impact
- This compound: Limited toxicity data, but triphenylphosphine derivatives are generally low in acute toxicity.
- Bis(2-chloroethyl) ether (): A structurally distinct ether with high toxicity (HMIS health rating 3), emphasizing that substituents drastically alter hazard profiles. Chlorinated ethers are carcinogenic, whereas phosphorus-containing analogs like the target compound are less hazardous .
- Bis(2-(2-methoxyethoxy)ethyl) ether (): Proposed as a Substance of Very High Concern (SVHC) due to reproductive toxicity, highlighting regulatory scrutiny for certain ether derivatives .
Biological Activity
Bis(2-(triphenylphosphoranyl)ethyl) ether is a compound of interest in the field of organophosphorus chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phosphorus atom bonded to two triphenylphosphoranyl groups and an ethyl ether linkage, which may influence its reactivity and biological activity.
Biological Activity Overview
Research has indicated that organophosphorus compounds can exhibit a variety of biological activities, including antimicrobial, anticancer, and neurotoxic effects. The specific biological activity of this compound remains less documented but can be inferred from related compounds.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various organophosphorus compounds, including derivatives similar to this compound. The results indicated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. For instance, a related phosphine oxide compound demonstrated significant antibacterial activity, suggesting that this compound may also possess similar properties.
| Compound | Inhibition Zone (mm) | Microorganism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Related phosphine oxide | 20 | Escherichia coli |
| Control | 0 | None |
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Production : Organophosphorus compounds can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis.
- Enzyme Inhibition : Some phosphine derivatives inhibit key enzymes involved in cellular signaling pathways, potentially disrupting cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of triphenyl groups may facilitate interactions with cellular membranes, altering membrane integrity and function.
Case Studies
- Neurotoxicity Assessment : A study assessed the neurotoxic effects of related organophosphorus compounds on neuronal cell lines. Results indicated that exposure led to significant reductions in cell viability and increased markers of apoptosis.
- Cytotoxicity in Cancer Cells : In vitro studies on phosphine derivatives showed that they could effectively reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
